![molecular formula C22H24Cl2N4O4 B304500 2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various cancers and autoimmune diseases.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In addition, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development and progression of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising therapeutic candidate for the treatment of various cancers and autoimmune diseases. However, TAK-659 has been shown to have limited solubility and bioavailability, which may limit its clinical utility.
Orientations Futures
Future research on TAK-659 should focus on improving its solubility and bioavailability, as well as exploring its potential therapeutic applications in other diseases beyond cancers and autoimmune diseases. In addition, further studies are needed to elucidate the precise mechanism of action of TAK-659 and its potential side effects.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-chloropyridazine with tert-butylamine, followed by the reaction of the resulting product with 4-hydroxyphenyl chloroformate. The final step involves the reaction of the intermediate product with 1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenol.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. Research has shown that TAK-659 is a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Propriétés
Nom du produit |
2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one |
---|---|
Formule moléculaire |
C22H24Cl2N4O4 |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
2-tert-butyl-5-[4-(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxyphenoxy]-4-chloropyridazin-3-one |
InChI |
InChI=1S/C22H24Cl2N4O4/c1-21(2,3)27-19(29)17(23)15(11-25-27)31-13-7-9-14(10-8-13)32-16-12-26-28(22(4,5)6)20(30)18(16)24/h7-12H,1-6H3 |
Clé InChI |
SSLMCZINYBMGNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl |
SMILES canonique |
CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.